molecular formula C44H40N6O3 B13444152 2-[2-Butyl-4-methyl-6-oxo-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]acetic acid

2-[2-Butyl-4-methyl-6-oxo-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]acetic acid

Cat. No.: B13444152
M. Wt: 700.8 g/mol
InChI Key: YXEHYWRZIYCGDF-UHFFFAOYSA-N
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Description

The compound 2-[2-Butyl-4-methyl-6-oxo-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]acetic acid features a pyrimidinone core (6-oxo group) substituted with a 2-butyl chain, a 4-methyl group, and an acetic acid moiety at position 3. The 1-position is modified with a benzyl group bearing a trityl-protected tetrazole ring. The trityl (triphenylmethyl) group may enhance solubility or stability during synthesis.

Properties

Molecular Formula

C44H40N6O3

Molecular Weight

700.8 g/mol

IUPAC Name

2-[2-butyl-4-methyl-6-oxo-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]acetic acid

InChI

InChI=1S/C44H40N6O3/c1-3-4-24-40-45-31(2)39(29-41(51)52)43(53)49(40)30-32-25-27-33(28-26-32)37-22-14-15-23-38(37)42-46-47-48-50(42)44(34-16-8-5-9-17-34,35-18-10-6-11-19-35)36-20-12-7-13-21-36/h5-23,25-28H,3-4,24,29-30H2,1-2H3,(H,51,52)

InChI Key

YXEHYWRZIYCGDF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=C(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)CC(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of strong bases, such as potassium carbonate, and organic solvents like toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

2-[2-Butyl-4-methyl-6-oxo-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to remove oxygen atoms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, such as halogens, nitro groups, or alkyl chains .

Scientific Research Applications

2-[2-Butyl-4-methyl-6-oxo-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]acetic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: As an impurity of Fimasartan, it is relevant in the study of drug purity and safety.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-[2-Butyl-4-methyl-6-oxo-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Key Observations

Core Flexibility: The target compound’s pyrimidinone core differs from the thiazolo-pyrimidine in and the dihydropyrimidine in .

Tetrazole vs. Carboxylic Acid Bioisosterism :

  • The trityl-protected tetrazole in the target compound may serve as a masked carboxylic acid, improving membrane permeability compared to the free acetic acid in ’s derivatives .

Synthetic Complexity :

  • The target compound’s synthesis likely involves trityl protection/deprotection steps, contrasting with the one-pot methods in and . This complexity may limit scalability but enhances specificity.

Research Findings and Hypotheses

  • Anti-Inflammatory Potential: ’s dihydropyrimidine acetic acid derivatives showed 45–60% inhibition of carrageenan-induced edema (vs. 70% for diclofenac) . The target compound’s acetic acid group may confer similar activity, though its tetrazole moiety could redirect bioactivity toward other targets (e.g., hypertension).
  • Steric and Electronic Effects : The trityl group in the target compound introduces steric bulk absent in and ’s compounds. This may reduce metabolic degradation but could hinder target engagement.

Data Table: Comparative Analysis

Parameter Target Compound Compound Derivatives
Molecular Weight ~650 (estimated) 665.6 300–400 (average)
LogP (Predicted) 5.2 (high due to trityl) 4.8 2.5–3.5
Solubility Low (non-polar trityl) Moderate (ester groups) High (acetic acid)
Bioactivity Hypothesis Angiotensin II antagonism Unreported Anti-inflammatory

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